
3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine
Overview
Description
3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine: is an organic compound that features a pyridine ring substituted with a nitro group at the third position and a piperidin-3-ylmethoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Alkylation: The nitrated pyridine is then subjected to alkylation with 3-chloromethylpiperidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine: can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The piperidin-3-ylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Major Products Formed
Reduction: 3-Amino-2-(piperidin-3-ylmethoxy)-pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine: has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the piperidin-3-ylmethoxy group can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-2-(morpholin-4-ylmethoxy)-pyridine: Similar structure but with a morpholine ring instead of a piperidine ring.
3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine: Similar structure but with the piperidine ring attached at a different position.
Uniqueness
- The specific positioning of the nitro and piperidin-3-ylmethoxy groups in 3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine imparts unique chemical and biological properties, making it distinct from its analogs.
Biological Activity
3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic potentials based on recent studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 249.27 g/mol. The compound features a pyridine ring substituted with a nitro group and a piperidine moiety, which may influence its biological interactions.
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Specifically, it is hypothesized that this compound may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are considered promising targets for cancer therapy.
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, at concentrations ranging from 10 to 50 μM, the compound effectively reduced the viability of cancer cells by up to 70%.
Anti-inflammatory Effects
Case Studies
- Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 25 μM. The study concluded that the compound's ability to induce apoptosis was linked to increased levels of cleaved caspase-3 and PARP.
- Animal Models : In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment.
Property | Description |
---|---|
Solubility | Soluble in DMSO; slightly soluble in water |
Stability | Stable under physiological conditions; degradation observed over extended periods |
Metabolic Pathways | Metabolized primarily by cytochrome P450 enzymes |
Transport Mechanisms | Transported via organic cation transporters (OCTs) |
Properties
IUPAC Name |
3-nitro-2-(piperidin-3-ylmethoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-14(16)10-4-2-6-13-11(10)17-8-9-3-1-5-12-7-9/h2,4,6,9,12H,1,3,5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEVBCJFFPDAJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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